

"One-Click" Concomitant Cyclization/Cleavage with DAN Scaffold: Application Notes and Protocols

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Compound of Interest

Compound Name: *2,6-Diaminonicotinic acid*

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This document provides detailed application notes and experimental protocols for the use of a diaminonicotinic acid (DAN) scaffold in a "one-click" concomitant cyclization/cleavage strategy for the rapid synthesis of head-to-tail cyclic peptides. This innovative method, particularly when automated, offers significant advantages in terms of speed, purity, and yield, making it a powerful tool in drug discovery and development.

I. Application Notes

The use of a diaminonicotinic acid (DAN) scaffold enables a highly efficient, one-pot cyclization and cleavage of peptides directly from the solid-phase resin.^{[1][2]} This "one-click" process simplifies the synthesis of cyclic peptides, which are a promising class of therapeutics due to their enhanced stability, target specificity, and ability to modulate challenging protein-protein interactions.^{[1][2]}

The key to this methodology is the chemoselective nature of the DAN scaffold. The electron-withdrawing properties of the pyridyl nitrogen in the diaminonicotinic acid linker selectively reduce the nucleophilicity of the adjacent amine. This allows for a highly selective monoacetylation, achieving a product ratio of 99:1 for monoacetylated to diacetylated species.^[2] The automated synthesis of cyclic peptides using this method can be accomplished in minutes with crude purities often exceeding 95% and yields as high as 93%.^{[1][2]}

This technology has been successfully implemented on an automated robotic platform, the "CycloBot," which integrates all the necessary steps for cyclic peptide synthesis, from linear chain assembly to the final cyclization/cleavage.[\[1\]](#)[\[2\]](#) The platform's utility has been demonstrated through the rapid generation of a 20-member antimicrobial cyclic peptide library in a single day.[\[1\]](#)

Key Advantages:

- Speed: Automated synthesis allows for the production of cyclic peptides in minutes.[\[1\]](#)
- High Purity and Yield: The method consistently delivers high crude purity (>95%) and excellent yields (up to 93%).[\[1\]](#)[\[2\]](#)
- Minimal Epimerization: The mild reaction conditions minimize racemization of the amino acid residues.[\[1\]](#)
- Versatility: This strategy is compatible with a wide range of natural and non-natural amino acids.[\[1\]](#)
- Simplified Workflow: The "one-click" concomitant cyclization and cleavage streamlines the synthesis process.[\[1\]](#)

II. Data Presentation

The following table summarizes the synthesis data for a selection of cyclic peptides synthesized using the DAN scaffold methodology.

Cyclic Peptide Sequence	Molecular Weight (g/mol)	Synthesis Time (min)	Crude Purity (%)	Isolated Yield (%)
cyclo-GITVIF	688.8	24	>95	93
cyclo-GVYLHIE	817.9	27	>90	Not Reported
N-Me-cyclo-GITVIF	702.9	24	>95	68
MCC-cyclo-GITVIF	891.0	24	>95	52
A lead antimicrobial peptide	Not specified	Not specified	>95	Not Reported

Data sourced from references [\[1\]](#)[\[2\]](#). MCC (7-methoxycoumarin-3-carboxylic acid) is a fluorescent tag.

III. Experimental Protocols

This section provides a detailed protocol for the automated synthesis of a model cyclic peptide, cyclo-GITVIF, using the "CycloBot" platform and the DAN scaffold.

Materials:

- Fmoc-protected amino acids
- DAN-functionalized resin
- O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
- N,N-Diisopropylethylamine (DIEA)
- Dimethylformamide (DMF)
- Piperidine

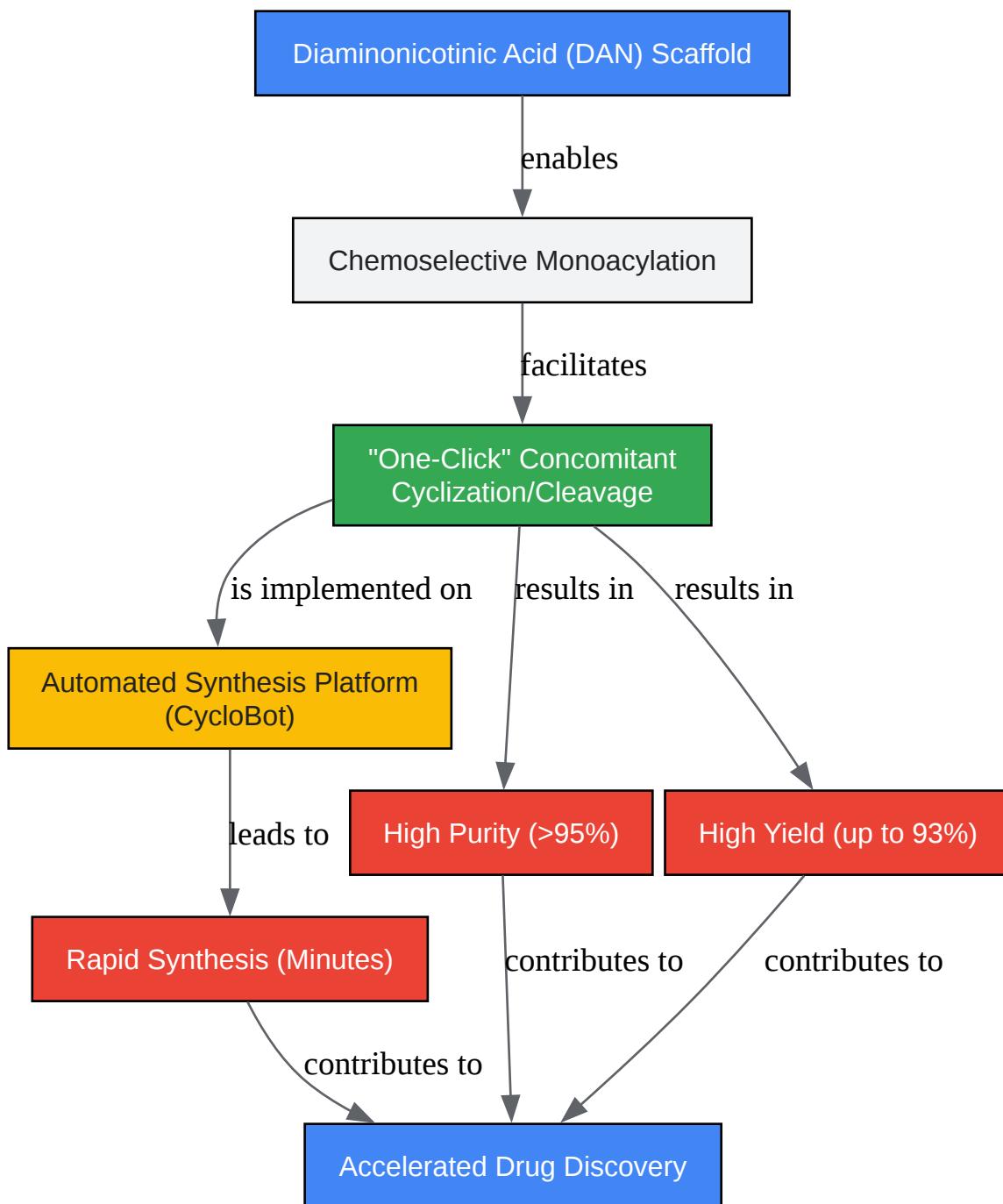
- Isoamyl nitrite
- 1,3,5-trimethoxybenzene (for NMR yield determination)
- "CycloBot" automated peptide synthesizer or equivalent instrumentation

Protocol:

- Resin Preparation:
 - Swell the DAN-functionalized resin in DMF.
- Automated Linear Peptide Synthesis (Solid Phase Peptide Synthesis - SPPS):
 - Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the DAN scaffold.
 - Amino Acid Coupling:
 - Prepare a solution of the first Fmoc-protected amino acid, HATU (as a coupling agent), and DIEA in DMF.
 - Activate the amino acid by passing the mixture through a heated channel (90 °C).
 - Introduce the activated amino acid to the resin to initiate peptide bond formation.
 - Repeat the deprotection and coupling steps for each subsequent amino acid in the linear sequence (Gly-Ile-Thr-Val-Ile-Phe for cyclo-GITVIF).
- "One-Click" Concomitant Cyclization and Cleavage:
 - N-terminal Fmoc Deprotection: Remove the final Fmoc group from the N-terminus of the linear peptide.
 - DAN Scaffold Activation: Introduce a solution of isoamyl nitrite to the resin to activate the second amino group of the DAN scaffold.

- Intramolecular Cyclization and Cleavage: The activated DAN scaffold reacts with the N-terminal amino group of the peptide chain, leading to a concomitant cyclization of the peptide and its cleavage from the resin.
- Product Collection and Analysis:
 - Collect the cleaved cyclic peptide.
 - Analyze the crude product by LC-MS to determine purity.
 - Quantify the yield by ^1H NMR using an internal standard such as 1,3,5-trimethoxybenzene.

IV. Visualizations



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References

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